

Application Notes and Protocols: The Use of EGTA Sodium Salt in Lysis Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ethylenebis(oxy)bis(sodium)	
Cat. No.:	B15351903	Get Quote

Introduction

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is a crucial component in many cell lysis buffer formulations. While the chemical name "Ethylenebis(oxy)bis(sodium)" is not standard, it is understood to refer to the sodium salt of EGTA. EGTA is an aminopolycarboxylic acid and a chelating agent with a high affinity and selectivity for calcium ions (Ca2+).[1][2] This specificity makes it an invaluable tool for researchers in molecular biology, biochemistry, and drug development. In lysis buffers, the primary role of EGTA is to sequester free calcium ions, thereby protecting proteins and nucleic acids from degradation by calcium-dependent enzymes and preserving the integrity of cellular components for downstream analysis.[3][4]

Mechanism of Action and Applications

The functionality of EGTA in lysis buffers is centered on its ability to selectively chelate Ca2+ ions.[1] This property is particularly advantageous in biological systems where magnesium ions (Mg2+) are present at concentrations that are typically at least a thousand times higher than those of Ca2+.[1] Unlike EDTA, which chelates a broader range of divalent cations, EGTA's higher affinity for calcium allows it to effectively remove Ca2+ without significantly disturbing the concentration of other ions like Mg2+, which are essential cofactors for many enzymes.[3][5]

The key applications of EGTA in lysis buffers include:

- Inhibition of Calcium-Dependent Proteases and Nucleases: Many proteases and nucleases
 that can degrade proteins and DNA, respectively, require Ca2+ for their activity.[3][4] By
 chelating calcium, EGTA effectively inactivates these enzymes, thereby preserving the
 integrity of the cellular lysate.[1]
- Preservation of Protein Function and Stability: The presence of EGTA helps in maintaining the native conformation and function of proteins by preventing unwanted enzymatic degradation and calcium-induced protein aggregation.[1][6]
- Investigation of Calcium-Dependent Signaling Pathways: For researchers studying cellular processes regulated by calcium, EGTA is an essential tool to control and manipulate calcium levels, allowing for the dissection of calcium-dependent signaling cascades.[1][7]
- Enhancement of Protein Purification: In techniques like tandem affinity purification, EGTA is used in elution buffers to release calcium-binding proteins from purification resins.[8]

Quantitative Data Summary

The optimal concentration of EGTA in a lysis buffer can vary depending on the cell type, the target protein, and the downstream application. However, a general concentration range has been established through various studies.

Lysis Buffer Type	Typical EGTA Concentration	Primary Purpose	Reference(s)
General Cell Lysis Buffer	1-5 mM	General protection of proteins and nucleic acids.	
RIPA Buffer	1 mM	Lysis of cells and tissues for immunoprecipitation and Western blotting.	[9]
Modified RIPA Buffer	1 mM	Lysis of animal tissues.	[10]
Buffers for Nucleic Acid Extraction	1-2 mM	Inhibition of DNases.	[3][6]

Experimental Protocols Preparation of a 0.5 M EGTA Stock Solution (pH 8.0)

Materials:

- EGTA (free acid)
- Sodium hydroxide (NaOH) pellets or a concentrated solution (e.g., 10 M)
- · Deionized water
- pH meter
- Magnetic stirrer and stir bar

Protocol:

- To prepare 100 mL of 0.5 M EGTA solution, weigh out 19.02 g of EGTA free acid and add it to approximately 80 mL of deionized water.
- EGTA will not dissolve until the pH is adjusted. While stirring, slowly add NaOH to raise the pH.
- Monitor the pH continuously. The EGTA will dissolve as the pH approaches 8.0.
- Once the EGTA is fully dissolved, carefully adjust the final pH to 8.0.
- Bring the final volume to 100 mL with deionized water.
- Sterilize the solution by autoclaving or filtration (0.22 μm filter).
- Store the stock solution at room temperature. For long-term storage, aliquots can be stored at -20°C.[11]

Preparation of Modified RIPA Lysis Buffer with EGTA

Materials:

- Tris-HCl
- NaCl
- NP-40 (or other suitable non-ionic detergent)
- Sodium deoxycholate
- SDS
- 0.5 M EGTA stock solution (pH 8.0)
- Protease and phosphatase inhibitor cocktails
- Deionized water

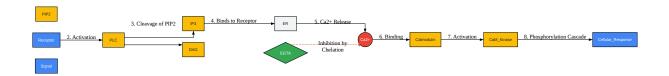
Protocol for 50 mL of Modified RIPA Buffer:

- Combine the following reagents:
 - 2.5 mL of 1 M Tris-HCl, pH 7.4 (Final concentration: 50 mM)
 - 1.5 mL of 5 M NaCl (Final concentration: 150 mM)
 - 0.5 mL of 10% NP-40 (Final concentration: 1%)
 - 0.25 mL of 10% Sodium deoxycholate (Final concentration: 0.5%)
 - 50 μL of 10% SDS (Final concentration: 0.1%)
 - 100 μL of 0.5 M EGTA, pH 8.0 (Final concentration: 1 mM)[9]
- Add deionized water to bring the volume to 50 mL.
- Mix thoroughly and store at 4°C.
- Important: Add protease and phosphatase inhibitors to the buffer immediately before use, as they can be unstable in aqueous solutions.[12][13]

Cell Lysis Protocol for Adherent Cells

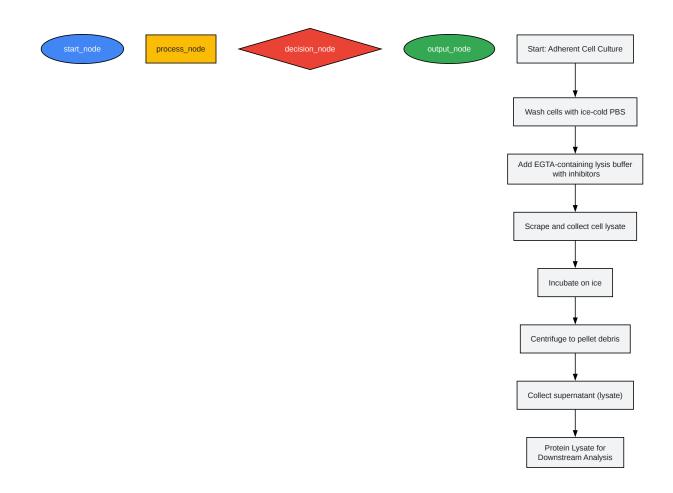
Materials:

- Cultured adherent cells
- Ice-cold Phosphate-Buffered Saline (PBS)
- Modified RIPA Lysis Buffer with EGTA and inhibitors
- Cell scraper
- Microcentrifuge tubes
- Refrigerated microcentrifuge


Protocol:

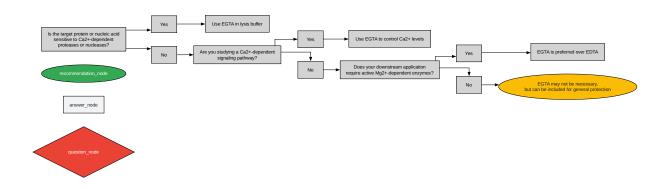
- Place the cell culture dish on ice and aspirate the culture medium.
- Wash the cells twice with ice-cold PBS. Aspirate the PBS completely after the final wash.
- Add an appropriate volume of ice-cold modified RIPA buffer to the dish (e.g., 500 μ L for a 10 cm dish).
- Use a cell scraper to gently scrape the cells off the surface of the dish in the presence of the lysis buffer.
- Transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing, to ensure complete lysis.
- Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (the protein-containing lysate) to a new, pre-chilled microcentrifuge tube.

• The lysate is now ready for downstream applications such as protein quantification, Western blotting, or immunoprecipitation. Store the lysate at -80°C for long-term use.


Visualizations

Click to download full resolution via product page

Caption: Calcium-dependent signaling pathway and the inhibitory action of EGTA.



Click to download full resolution via product page

Caption: Experimental workflow for cell lysis using an EGTA-containing buffer.

Click to download full resolution via product page

Caption: Decision tree for including EGTA in a lysis buffer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. EGTA Usage & Applications | AAT Bioquest [aatbio.com]
- 2. EGTA Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]

- 5. What is the difference between EDTA and EGTA? | AAT Bioguest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Chelation of Extracellular Calcium-Induced Cell Death was Prevented by Glycogen Synthase Kinase-3 Inhibitors in PC12 Cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. alkalisci.com [alkalisci.com]
- 10. Protocols [cellsignet.com]
- 11. reddit.com [reddit.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- To cite this document: BenchChem. [Application Notes and Protocols: The Use of EGTA Sodium Salt in Lysis Buffers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15351903#use-of-ethylenebis-oxy-bis-sodium-as-a-component-of-lysis-buffers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com